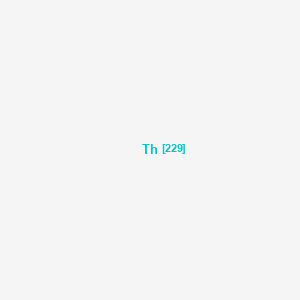
Thorium-229
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thorium-229, also known as this compound, is a useful research compound. Its molecular formula is Th and its molecular weight is 229.03176 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nuclear Clocks
Overview
One of the most promising applications of Thorium-229 is its use in developing nuclear clocks. These clocks are based on the nuclear transitions of this compound, particularly its low-energy isomer state, which offers unprecedented precision in timekeeping.
Key Findings
- Transition Energy Measurement : Recent experiments have successfully measured the transition energy of this compound using lasers, achieving precision that could surpass current atomic clocks .
- Nuclear Stability : The long half-life of this compound (approximately 7,917 years) and its low-energy transitions make it less susceptible to environmental disturbances compared to electronic transitions used in atomic clocks .
Case Study
A team from Germany and Austria doped calcium fluoride crystals with this compound nuclei, using a tabletop laser to excite the isotope to its isomer state. This method demonstrated the feasibility of using this compound for high-precision timekeeping .
Medical Applications
Overview
this compound has potential applications in targeted alpha-particle therapy for cancer treatment. Its decay properties allow it to be used as a source for alpha-emitting isotopes.
Key Findings
- Alpha Emitters in Cancer Therapy : Research indicates that isotopes derived from this compound can be effective in targeting cancer cells, particularly in treatments involving bismuth-213 and actinium-225 .
- Production Challenges : The extraction of high-purity this compound from uranium sources remains a challenge due to regulatory constraints on uranium processing .
Case Study
Clinical trials have shown promising results using alpha-emitting isotopes in treating acute myeloid leukemia. The effectiveness of these therapies relies on the availability of isotopes derived from the decay chain of this compound .
Fundamental Physics Research
Overview
this compound is also utilized in fundamental physics research, particularly in studying nuclear structure and interactions.
Key Findings
- Laser Spectroscopy Techniques : Researchers have employed laser spectroscopy on triply charged this compound ions to explore nuclear properties and validate theoretical models .
- Relativistic Effects : The study of Thorium ions at relativistic speeds allows for new insights into nuclear transitions that can be excited with visible light lasers, simplifying experimental setups .
Case Study
A collaborative effort between institutions demonstrated the ability to trap triply charged this compound ions and measure their properties accurately, paving the way for further investigations into nuclear physics .
Production Methods
| Production Method | Description | Challenges |
|---|---|---|
| Neutron Transmutation | Producing this compound via neutron bombardment of radium targets | Requires access to high-flux neutron sources |
| Uranium Decay | Extracting this compound from decaying uranium sources | Regulatory hurdles and limited availability |
| Actinium Decay | Using actinium-229 as a precursor to produce this compound | Short half-life complicates production |
Propiedades
Número CAS |
15594-54-4 |
|---|---|
Fórmula molecular |
Th |
Peso molecular |
229.03176 g/mol |
Nombre IUPAC |
thorium-229 |
InChI |
InChI=1S/Th/i1-3 |
Clave InChI |
ZSLUVFAKFWKJRC-OIOBTWANSA-N |
SMILES |
[Th] |
SMILES isomérico |
[229Th] |
SMILES canónico |
[Th] |
Sinónimos |
229Th radioisotope Th-229 radioisotope Thorium-229 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















